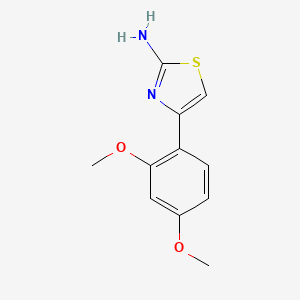

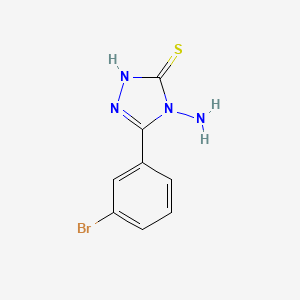

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

Synthesis Analysis

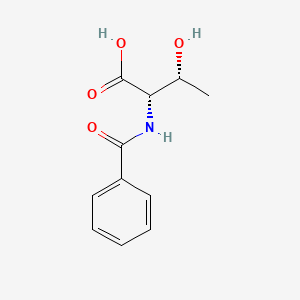

The synthesis of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. This process leads to the formation of the triazole ring, a crucial step in creating the compound's core structure. For example, the synthesis of similar triazole derivatives has been reported, where cyclization of potassium dithiocarbazinate with hydrazine hydrate under specific conditions yields the desired triazole compound (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol derivatives can be elucidated through techniques such as X-ray diffraction. This method allows for the determination of crystal structures, providing insights into the compound's geometric configuration, bond lengths, and angles, crucial for understanding its reactivity and interactions. Studies on similar molecules have shown how X-ray diffraction can reveal detailed structural information, offering a foundation for further chemical and physical analyses (Ünver & Tanak, 2018).

Chemical Reactions and Properties

4-Amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, indicative of its versatile reactivity profile. These reactions can include nucleophilic substitution, where the compound interacts with different reagents, leading to the formation of new derivatives with potential biological and industrial applications. The chemical properties of triazole derivatives, including reactivity patterns and mechanisms, are fundamental for their application in synthesizing pharmaceuticals and other biologically active compounds.

Physical Properties Analysis

The physical properties of 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are essential for its identification and application. These properties depend on the molecular structure and can influence the compound's suitability for various applications. Techniques like melting point determination, chromatography, and spectroscopy (IR, NMR) are employed to characterize these physical properties, providing valuable information for the compound's handling and use in different contexts (Singh & Kandel, 2013).

Wissenschaftliche Forschungsanwendungen

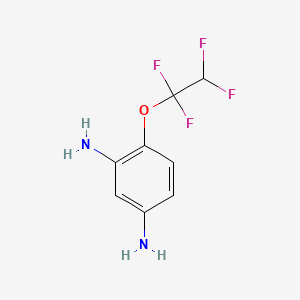

1. Field: Pharmacology ABT-702 is studied in the field of pharmacology, specifically in the context of pain management and anti-inflammatory treatments .

2. Application ABT-702 is a potent non-nucleoside adenosine kinase (AK) inhibitor . AK is a key intracellular enzyme regulating intra- and extracellular concentrations of adenosine (ADO), an endogenous neuromodulator, antinociceptive, and anti-inflammatory autocoid . Inhibition of AK increases extracellular ADO concentrations at sites of tissue trauma .

3. Methods of Application The compound was identified through the optimization of a high-throughput screening lead . It was found to be competitive with respect to ADO and noncompetitive with respect to MgATP2− . The inhibition by ABT-702 was demonstrated to be reversible after 4 hours of dialysis .

4. Results ABT-702 is a potent AK inhibitor with an IC50 of 1.7 nM . It has several orders of magnitude selectivity over other sites of ADO interaction . It is orally active and fully efficacious in reducing acute somatic nociception . The antinociceptive effects of ABT-702 were blocked by the nonselective ADO receptor antagonist theophylline, and by the A1-selective antagonist cyclopentyltheophylline, but not by a peripherally selective ADO receptor antagonist .

Eigenschaften

IUPAC Name |

4-amino-3-(3-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBYQYIFQIOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349765 | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

87239-96-1 | |

| Record name | 4-Amino-5-(3-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87239-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)

![2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269271.png)

![5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B1269283.png)